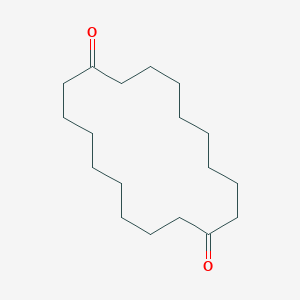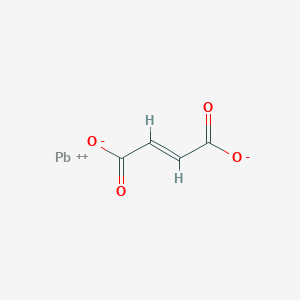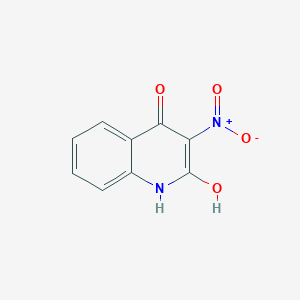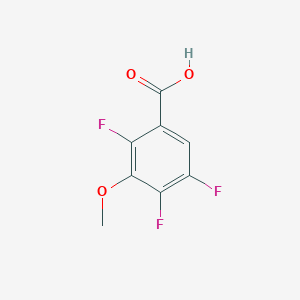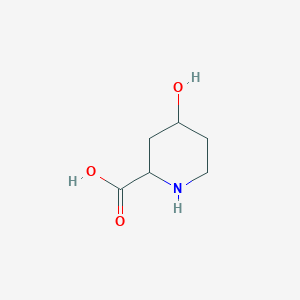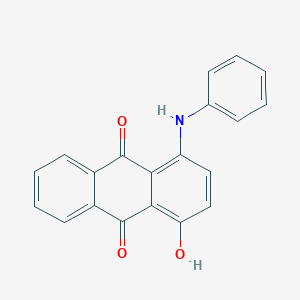
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide, also known as DIQO, is a synthetic compound that has been widely used in scientific research. It is a redox-active compound that can undergo reversible redox reactions, making it a useful tool for studying redox signaling pathways in cells. DIQO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide involves its ability to undergo reversible redox reactions. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can accept or donate electrons, depending on the redox potential of the surrounding environment. This allows it to modulate the activity of redox-sensitive proteins by altering their redox state.
Efectos Bioquímicos Y Fisiológicos
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in the regulation of gene expression. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been found to modulate the activity of enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to modulate the activity of ion channels such as TRPM2, which is involved in the regulation of calcium signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments is its ability to modulate redox signaling pathways in cells. This makes it a useful tool for studying the role of redox signaling in a variety of physiological processes. However, one of the main limitations of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide is its potential toxicity. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to induce oxidative stress in cells, which can lead to cell death. Therefore, caution should be exercised when using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments.
Direcciones Futuras
There are several future directions for research involving 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide. One area of research involves the development of new derivatives of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide that have improved pharmacological properties. Another area of research involves the use of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in the development of new therapies for diseases that are associated with redox signaling dysregulation, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide and its potential therapeutic applications.
Métodos De Síntesis
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can be synthesized using a variety of methods, including the reaction of 5-nitroisoquinoline with p-(dimethylamino)aniline, followed by reduction of the nitro group with zinc and hydrochloric acid. Another method involves the reaction of 5-chloroisoquinoline with p-(dimethylamino)aniline, followed by oxidation with sodium hypochlorite.
Aplicaciones Científicas De Investigación
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been used extensively in scientific research as a tool for studying redox signaling pathways in cells. It has been found to modulate the activity of a variety of redox-sensitive proteins, including transcription factors, enzymes, and ion channels. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been used to study the role of redox signaling in a variety of physiological processes, including cell proliferation, apoptosis, and differentiation.
Propiedades
Número CAS |
10318-23-7 |
|---|---|
Nombre del producto |
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide |
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2-oxidoisoquinolin-2-ium-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H16N4O/c1-20(2)15-8-6-14(7-9-15)18-19-17-5-3-4-13-12-21(22)11-10-16(13)17/h3-12H,1-2H3 |
Clave InChI |
XCAJXZHVJXKEIC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
Sinónimos |
5-[[p-(Dimethylamino)phenyl]azo]isoquinoline 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



